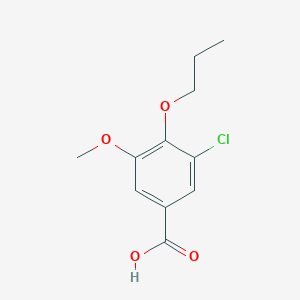
3-Chloro-5-methoxy-4-propoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methoxy-4-propoxybenzoic acid is a chemical compound with the molecular formula C11H13ClO4 . It is used in biochemical research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClO4/c1-3-4-16-10-8 (12)5-7 (11 (13)14)6-9 (10)15-2/h5-6H,3-4H2,1-2H3, (H,13,14) and the InChI key is VDZBTNGCKVYNFY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 244.67 . The compound is a white solid .Scientific Research Applications
Chemical Derivatives and Properties
Research on chemicals structurally related to 3-Chloro-5-methoxy-4-propoxybenzoic acid focuses on synthesizing derivatives with controlled physico-chemical properties for various applications. For instance, derivatives of N-Alkoxy-3,5-dinitro-4-aminobenzoic acid, obtained from 4-chloro-3,5-dinitrobenzoic acid, demonstrate acid properties, fluorescence, and complexing properties with alkaline cations. These properties make them useful in chemical sensors and materials science (Tudose et al., 2010).
Environmental Impact and Detection
Chloromethoxybenzoic acid (CBA) derivatives, including close relatives of this compound, are active ingredients in many pesticides. Their residual amounts can negatively impact the environment. The control of CBA derivatives' residues is crucial for environmental health, emphasizing the development of sensitive methods for their detection in environmental samples. High-performance liquid chromatography (HPLC) is commonly used for this purpose (Maga et al., 2021).
Analytical Applications
The study of vanillic acid (3-methoxy-4-hydroxybenzoic acid) offers insights into analytical applications relevant to this compound. Techniques such as vibrational and surface-enhanced Raman spectra (SERS) allow for the detection of such compounds at picomole concentrations. This is especially important in industries like winemaking, where precise analytical methods can monitor and control the quality and safety of products (Clavijo et al., 2008).
Synthesis and Antimicrobial Evaluation
Research into the synthesis of 1,3,4-Oxadiazoles bearing a 5-chloro-2-methoxyphenyl moiety, a structural component similar to this compound, highlights its potential in developing new antimicrobial agents. Such studies demonstrate the antimicrobial efficacy of these compounds against various bacterial and fungal strains, underscoring the importance of structural modifications in enhancing biological activity (Prasanna Kumar et al., 2013).
Safety and Hazards
The safety information available indicates that 3-Chloro-5-methoxy-4-propoxybenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-chloro-5-methoxy-4-propoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZBTNGCKVYNFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B427109.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furoyl]phenylalanine](/img/structure/B427113.png)
![N-(2,5-dimethylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B427115.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B427116.png)
![2-[(methylsulfonyl)(1-naphthyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427120.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[3,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B427121.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}biphenyl-4-carboxamide](/img/structure/B427122.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)propanamide](/img/structure/B427124.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide](/img/structure/B427125.png)
![2-[3-chloro(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427126.png)
![2-(benzylsulfanyl)-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B427129.png)
![2-[2-fluoro(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427130.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B427131.png)
![N-(2-ethyl-6-methylphenyl)-2-[(phenylsulfonyl)amino]propanamide](/img/structure/B427132.png)